molecular formula C30H21I7N2Na2O8 B1202310 Liotrix CAS No. 8065-29-0

Liotrix

Cat. No.: B1202310
CAS No.: 8065-29-0
M. Wt: 1471.8 g/mol
InChI Key: LKYWLLWWYBVUPP-XOCLESOZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Liotrix is synthesized by combining levothyroxine sodium and liothyronine sodium in a specific ratio. The synthesis involves the iodination and coupling of the amino acid tyrosine to produce the thyroid hormones T4 and T3 . The reaction conditions typically involve the use of tert-amyl alcohol, ammonium hydroxide, and other reagents to achieve the desired purity and concentration .

Industrial Production Methods

In industrial settings, the production of this compound involves precise control of reaction conditions to ensure the correct ratio of T4 to T3. The process includes the use of chromatographic techniques to separate and purify the hormones, followed by blending them in the required proportions .

Chemical Reactions Analysis

Types of Reactions

Liotrix undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the hormones .

Major Products Formed

The major products formed from these reactions include various iodinated derivatives of thyroxine and triiodothyronine, which can have different biological activities .

Scientific Research Applications

Liotrix has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactions of thyroid hormones.

    Biology: Employed in research on thyroid hormone metabolism and regulation.

    Medicine: Used in clinical studies to evaluate its efficacy in treating thyroid disorders.

    Industry: Utilized in the production of thyroid hormone replacement therapies

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Liotrix

This compound is unique because it combines both T4 and T3 in a specific ratio, mimicking the natural secretion of thyroid hormones by the thyroid gland. This combination can provide a more balanced hormone replacement therapy compared to using T4 or T3 alone .

Properties

Key on ui mechanism of action

The hormones, T4 and T3, are tyrosine-based hormones produced by the thyroid gland. Iodine is an important component in their synthesis. The major secreted form of thyroid hormone is T4. T4 is converted T3, the more active thyroid hormone, by deiodinases in peripheral tissues. T3 acts in the body to increase basal metabolic rate, alter protein synthesis and increase the body's sensitivity to catecholamines (such as adrenaline). Thyroid hormones are essential for proper development and differentiation of all cells of the human body. T4 and T3 regulate protein, fat and carbohydrate metabolism to varying extents. The most pronounced effect of the hormones is in altering how human cells use energetic compounds. The thyroid hormone derivatives bind to the thyroid hormone receptors initially to initiate their downstream effects.

CAS No.

8065-29-0

Molecular Formula

C30H21I7N2Na2O8

Molecular Weight

1471.8 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1

InChI Key

LKYWLLWWYBVUPP-XOCLESOZSA-L

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

Key on ui other cas no.

8065-29-0

Related CAS

8061-58-3 (Parent)

Synonyms

Euthroid
Euthyral
liotrix
Thyreotom
Thyrolar
thyroxine - triiodothyronine combination
thyroxine - triiodothyronine combination, monosodium salt
thyroxine, triiodothyronine drug combination
triiodothyronine - thyroxine combination

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liotrix
Reactant of Route 2
Liotrix
Reactant of Route 3
Liotrix
Reactant of Route 4
Liotrix
Reactant of Route 5
Liotrix
Reactant of Route 6
Liotrix

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.